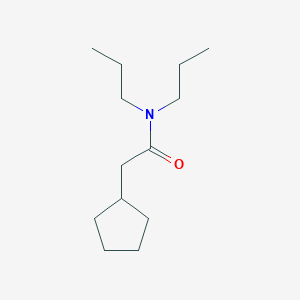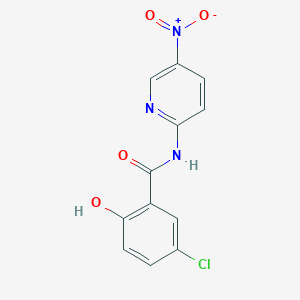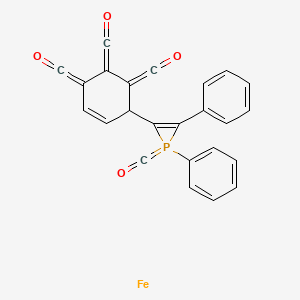![molecular formula C16H24O4S B14346102 Acetic acid, [[4,6-bis(1,1-dimethylethyl)-2,3-dihydroxyphenyl]thio]- CAS No. 94300-08-0](/img/structure/B14346102.png)
Acetic acid, [[4,6-bis(1,1-dimethylethyl)-2,3-dihydroxyphenyl]thio]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, [[4,6-bis(1,1-dimethylethyl)-2,3-dihydroxyphenyl]thio]- is a novel compound known for its unique chemical structure and potential applications in various fields. This compound features a phenolic ring substituted with tert-butyl groups and a thioether linkage to an acetic acid moiety. Its distinct structure imparts unique chemical and biological properties, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [[4,6-bis(1,1-dimethylethyl)-2,3-dihydroxyphenyl]thio]- typically involves the following steps:
Formation of the Phenolic Intermediate: The initial step involves the synthesis of the phenolic intermediate, which is achieved by the alkylation of a phenol derivative with tert-butyl groups.
Thioether Formation: The phenolic intermediate is then reacted with a thiol compound under suitable conditions to form the thioether linkage.
Acetylation: The final step involves the acetylation of the thioether intermediate to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
Acetic acid, [[4,6-bis(1,1-dimethylethyl)-2,3-dihydroxyphenyl]thio]- undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones under suitable conditions.
Reduction: The compound can undergo reduction reactions, particularly at the thioether linkage.
Substitution: The phenolic and acetic acid moieties can participate in substitution reactions, such as esterification and etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for esterification and etherification reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced thioether compounds.
Substitution: Ester and ether derivatives.
科学的研究の応用
Acetic acid, [[4,6-bis(1,1-dimethylethyl)-2,3-dihydroxyphenyl]thio]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and oxidative stress-related conditions.
Industry: Utilized in the development of novel materials and as an additive in various industrial processes.
作用機序
The mechanism of action of acetic acid, [[4,6-bis(1,1-dimethylethyl)-2,3-dihydroxyphenyl]thio]- involves its interaction with molecular targets and pathways:
Antioxidant Activity: The compound exhibits potent antioxidant activity by scavenging reactive oxygen species and inhibiting lipid peroxidation.
Anti-inflammatory Effects: It modulates the expression of redox-sensitive inflammatory genes, such as vascular cell adhesion molecule-1 and monocyte chemoattractant protein-1, thereby reducing inflammation.
類似化合物との比較
Similar Compounds
AGIX-4207: A phenolic antioxidant and anti-inflammatory compound with a similar structure and properties.
Probucol: A lipid-lowering agent with antioxidant properties, structurally related to acetic acid, [[4,6-bis(1,1-dimethylethyl)-2,3-dihydroxyphenyl]thio]-.
Uniqueness
Acetic acid, [[4,6-bis(1,1-dimethylethyl)-2,3-dihydroxyphenyl]thio]- is unique due to its specific substitution pattern on the phenolic ring and the presence of both antioxidant and anti-inflammatory properties. Its distinct structure allows for enhanced cellular uptake and potent inhibition of reactive oxygen species compared to similar compounds .
特性
CAS番号 |
94300-08-0 |
|---|---|
分子式 |
C16H24O4S |
分子量 |
312.4 g/mol |
IUPAC名 |
2-(4,6-ditert-butyl-2,3-dihydroxyphenyl)sulfanylacetic acid |
InChI |
InChI=1S/C16H24O4S/c1-15(2,3)9-7-10(16(4,5)6)14(13(20)12(9)19)21-8-11(17)18/h7,19-20H,8H2,1-6H3,(H,17,18) |
InChIキー |
CUAQMTCERYMEQW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C(=C1O)O)SCC(=O)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3-{1-[(Prop-2-en-1-yl)oxy]ethoxy}prop-1-yn-1-yl)benzene](/img/structure/B14346026.png)



![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(nonylsulfanyl)phenol](/img/structure/B14346053.png)

![5-{[(2-Methylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14346074.png)

![1H-Cyclohepta[A]azulen-1-one](/img/structure/B14346087.png)
![1-{3-Chloro-2-[(prop-2-en-1-yl)oxy]propoxy}butane](/img/structure/B14346088.png)

![[(3S,4S,5R,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] acetate](/img/structure/B14346095.png)

